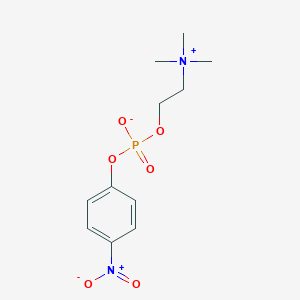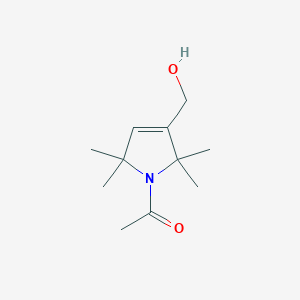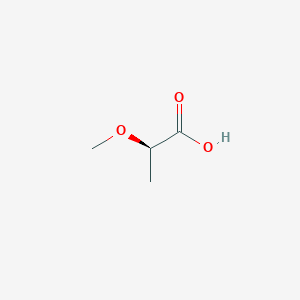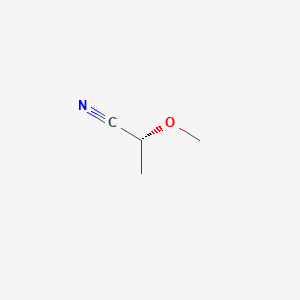
2-Amino-4-chloro-3-nitropyridine
概述
描述
2-Amino-4-chloro-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2. It is characterized by a pyridine ring substituted with amino, chloro, and nitro groups at positions 2, 4, and 3, respectively. This compound is a bright yellow solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
作用机制
Target of Action
2-Amino-4-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Mode of Action
It is known to function as an intermediate in the synthesis of various compounds . For instance, it acts as an intermediate in the synthesis of 5-amino-azaoxindole derivatives , and 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
Biochemical Pathways
For example, it may be involved in the preparation of compounds that inhibit aurora kinase and FLT3 activity, which play crucial roles in cell division and the development of blood cells .
Pharmacokinetics
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which suggests that it may have good bioavailability.
Result of Action
For example, it can be used to fabricate central nervous system (CNS) active compounds .
Action Environment
It is recommended to store this compound in a cool, dry place, and keep the container tightly closed . It is also incompatible with oxidizing agents .
生化分析
Biochemical Properties
2-Amino-4-chloro-3-nitropyridine can act as an intermediate in the synthesis of various compounds. For instance, it can be used in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Cellular Effects
It has been demonstrated to function as an intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is known to exhibit cytotoxicity . This suggests that this compound may have potential impacts on cell function.
Molecular Mechanism
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which may influence its stability and degradation over time.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-nitropyridine typically involves the nitration of 2-Amino-4-chloropyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, concentration of reagents, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: 2-Amino-4-chloro-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an acidic medium
Major Products Formed:
Reduction: 2-Amino-4-chloro-3-aminopyridine.
Substitution: 2-Amino-4-(substituted)-3-nitropyridine.
Oxidation: 2-Nitroso-4-chloro-3-nitropyridine
科学研究应用
2-Amino-4-chloro-3-nitropyridine is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Acts as a precursor in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Involved in the preparation of pharmaceutically active compounds for the treatment of various diseases, including proliferative disorders.
Industry: Utilized in the production of agrochemicals and dyestuffs
相似化合物的比较
- 2-Amino-4-methyl-3-nitropyridine
- 2-Amino-4-chloro-5-nitropyridine
- 2-Amino-3-nitropyridine
Comparison: 2-Amino-4-chloro-3-nitropyridine is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct reactivity and properties. Compared to 2-Amino-4-methyl-3-nitropyridine, the chloro group in this compound makes it more reactive towards nucleophilic substitution reactions. Similarly, the position of the nitro group differentiates it from 2-Amino-4-chloro-5-nitropyridine, affecting its chemical behavior and applications .
属性
IUPAC Name |
4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRINUVNYFAWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990059 | |
| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-08-1 | |
| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)








![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)


![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
